molecular formula C14H19N3O B250632 N-[1-(1H-benzimidazol-2-yl)-3-methylbutyl]acetamide

N-[1-(1H-benzimidazol-2-yl)-3-methylbutyl]acetamide

Cat. No. B250632
M. Wt: 245.32 g/mol
InChI Key: NAQTUSJOIRQDLC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-[1-(1H-benzimidazol-2-yl)-3-methylbutyl]acetamide, also known as BIA or Benzimidazole Acetamide, is a chemical compound that has been studied for its potential applications in scientific research. This compound has been found to have various biochemical and physiological effects, making it a promising candidate for further investigation. In

Mechanism of Action

The mechanism of action of N-[1-(1H-benzimidazol-2-yl)-3-methylbutyl]acetamide is not fully understood, but studies have suggested that it may inhibit the activity of certain enzymes and signaling pathways that are involved in cell growth and proliferation. N-[1-(1H-benzimidazol-2-yl)-3-methylbutyl]acetamide has also been found to induce apoptosis, or programmed cell death, in cancer cells.
Biochemical and Physiological Effects:
N-[1-(1H-benzimidazol-2-yl)-3-methylbutyl]acetamide has been found to have various biochemical and physiological effects. Studies have shown that N-[1-(1H-benzimidazol-2-yl)-3-methylbutyl]acetamide can inhibit the activity of certain enzymes, such as tyrosine kinases and phosphodiesterases, which are involved in cell signaling pathways. N-[1-(1H-benzimidazol-2-yl)-3-methylbutyl]acetamide has also been found to modulate the levels of certain neurotransmitters, such as dopamine and serotonin, which are involved in the regulation of mood and behavior.

Advantages and Limitations for Lab Experiments

One of the advantages of using N-[1-(1H-benzimidazol-2-yl)-3-methylbutyl]acetamide in lab experiments is its high purity and stability. This makes it easier to control the concentration of the compound and ensure reproducibility of results. However, one limitation of using N-[1-(1H-benzimidazol-2-yl)-3-methylbutyl]acetamide is its relatively low solubility in water, which can make it difficult to administer in certain experimental settings.

Future Directions

There are several future directions for the study of N-[1-(1H-benzimidazol-2-yl)-3-methylbutyl]acetamide. One direction is to further investigate its potential applications in cancer research and neurodegenerative disease research. Another direction is to elucidate its mechanism of action and identify its molecular targets. Additionally, there is potential for the development of N-[1-(1H-benzimidazol-2-yl)-3-methylbutyl]acetamide derivatives with improved solubility and potency. Overall, the study of N-[1-(1H-benzimidazol-2-yl)-3-methylbutyl]acetamide has the potential to contribute to the development of new treatments for cancer and neurodegenerative diseases.

Synthesis Methods

The synthesis of N-[1-(1H-benzimidazol-2-yl)-3-methylbutyl]acetamide involves the reaction of 1H-benzimidazole-2-carboxylic acid with 3-methyl-1-butanol in the presence of acetic anhydride. The resulting compound is then purified through recrystallization to obtain N-[1-(1H-benzimidazol-2-yl)-3-methylbutyl]acetamide in its pure form. This synthesis method has been found to be efficient and yields a high purity of the compound.

Scientific Research Applications

N-[1-(1H-benzimidazol-2-yl)-3-methylbutyl]acetamide has been studied for its potential applications in various scientific research fields. One of its primary applications is in the field of cancer research. Studies have shown that N-[1-(1H-benzimidazol-2-yl)-3-methylbutyl]acetamide inhibits the growth of cancer cells in vitro and in vivo, making it a promising candidate for further investigation as a potential anticancer agent. N-[1-(1H-benzimidazol-2-yl)-3-methylbutyl]acetamide has also been studied for its potential applications in the treatment of neurodegenerative diseases, such as Alzheimer's disease and Parkinson's disease. Studies have shown that N-[1-(1H-benzimidazol-2-yl)-3-methylbutyl]acetamide has neuroprotective effects and can prevent the formation of beta-amyloid plaques, which are associated with Alzheimer's disease.

properties

Molecular Formula

C14H19N3O

Molecular Weight

245.32 g/mol

IUPAC Name

N-[1-(1H-benzimidazol-2-yl)-3-methylbutyl]acetamide

InChI

InChI=1S/C14H19N3O/c1-9(2)8-13(15-10(3)18)14-16-11-6-4-5-7-12(11)17-14/h4-7,9,13H,8H2,1-3H3,(H,15,18)(H,16,17)

InChI Key

NAQTUSJOIRQDLC-UHFFFAOYSA-N

SMILES

CC(C)CC(C1=NC2=CC=CC=C2N1)NC(=O)C

Canonical SMILES

CC(C)CC(C1=NC2=CC=CC=C2N1)NC(=O)C

Origin of Product

United States

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